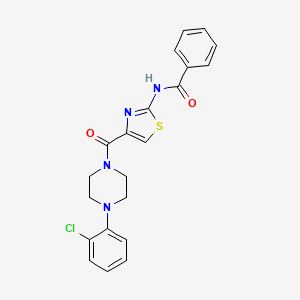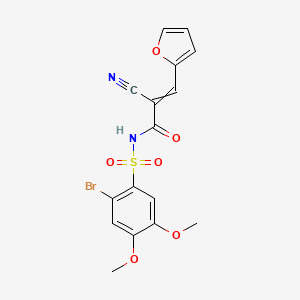![molecular formula C16H14BrClN2O3 B2607971 2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate CAS No. 478066-82-9](/img/structure/B2607971.png)
2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) or urethane, a compound related to carbamates, is found at low levels in many fermented foods and beverages. It is considered genotoxic and carcinogenic to several species. The World Health Organization has classified it as "probably carcinogenic to humans." Studies have focused on its occurrence, formation mechanisms, and methods to reduce its levels in consumables. For instance, high levels of EC have been observed in distilled spirits, and various chemical mechanisms have been described for its formation. Preventive methods to lower EC levels in food and beverages involve optimized practices throughout the production chain and the abatement of EC precursors through enzymatic, physicochemical, or chemical methods (Weber & Sharypov, 2009).
Parabens in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, are used as preservatives in food, cosmetics, and pharmaceuticals. Their occurrence, fate, and behavior in aquatic environments have been extensively reviewed. Despite treatments that eliminate them from wastewater, parabens persist at low levels in effluents and are ubiquitous in surface water and sediments. Their potential as weak endocrine disrupter chemicals highlights the need for further research to understand their impact on health and the environment (Haman et al., 2015).
Antioxidant Capacity of Carbamate Derivatives
The antioxidant capacity of carbamate derivatives has been investigated, showing the complexity of their reaction pathways. Some antioxidants, including those of phenolic nature, can form coupling adducts, whereas others undergo oxidation without coupling. These findings suggest that while carbamate derivatives have potential as antioxidants, their specific reactions and contributions to total antioxidant capacity require further elucidation (Ilyasov et al., 2020).
Brominated Flame Retardants
The occurrence of brominated flame retardants (BFRs) in indoor air, dust, consumer goods, and food has been critically reviewed, with particular attention to novel brominated flame retardants (NBFRs). The review emphasizes the increasing application of NBFRs, their potential risks, and the significant knowledge gaps regarding their occurrence and impact on health and the environment. This highlights the need for further research and improved analytical methods to assess the presence and effects of all NBFRs (Zuiderveen et al., 2020).
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c17-12-3-1-2-11(10-12)15(21)19-8-9-23-16(22)20-14-6-4-13(18)5-7-14/h1-7,10H,8-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDSIEZZEVPUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCOC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2607890.png)
![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2607891.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2607893.png)



![5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2607901.png)

![3-[[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2607904.png)
![4-{[(4-{4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2607907.png)
![2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2607909.png)

![N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2607911.png)
